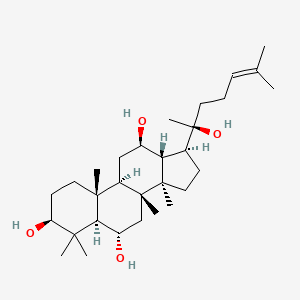

(20S)-Protopanaxatriol

描述

Origin and Classification within Ginsenosides (B1230088)

(20S)-Protopanaxatriol (PPT) is a dammarane-type tetracyclic triterpene sapogenin found in plants of the Panax genus, such as Panax ginseng and Panax pseudoginseng. wikipedia.org It serves as the aglycone, or non-sugar, core structure for a specific class of ginsenosides. wikipedia.orgspandidos-publications.com Ginsenosides are broadly categorized based on their aglycone structure into protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT) types. d-nb.inforesearchgate.net

This compound is a key metabolite of PPT-type ginsenosides. spandidos-publications.commedchemexpress.com When ginseng is consumed orally, the attached sugar moieties of ginsenosides like Re, Rf, Rg1, Rg2, and Rh1 are cleaved by intestinal microflora. spandidos-publications.comd-nb.info This enzymatic deglycosylation process results in the formation of the active aglycone, this compound. spandidos-publications.comcaymanchem.com

The fundamental difference between protopanaxatriol (PPT) and protopanaxadiol (PPD) type saponins (B1172615) lies in their chemical structure. d-nb.infospandidos-publications.com PPT-type ginsenosides are distinguished from the PPD-type by the presence of a hydroxyl group at the C-6 position in the dammarane (B1241002) skeleton. d-nb.info This structural variance leads to different classifications and potentially distinct pharmacological activities. researchgate.netspandidos-publications.com

Protopanaxatriol exists in two stereoisomeric forms, this compound and (20R)-Protopanaxatriol, based on the configuration at the C-20 position. spandidos-publications.comresearchgate.net The (20S) isomer is the major metabolic product of PPT-type ginsenosides found in the gastrointestinal tract. spandidos-publications.com The different spatial arrangement of the hydroxyl group at C-20 in the (20S) and (20R) isomers can lead to variations in their biological activities. researchgate.net

Significance in Natural Product Research

This compound holds considerable significance in natural product research due to its role as the active metabolite of several major ginsenosides. spandidos-publications.comcaymanchem.com Its isolation and study allow for a deeper understanding of the pharmacological effects attributed to PPT-type ginsenosides. Research has explored its potential in various areas, including its photoprotective properties against UV-B radiation-induced oxidative stress in skin cells. spandidos-publications.com Studies have shown that (20S)-PPT can restore glutathione (B108866) levels, reduce the production of reactive oxygen species, and downregulate matrix metalloproteinases. spandidos-publications.com Furthermore, research has investigated its anti-inflammatory effects, noting its ability to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2. caymanchem.com

Overview of Research Trajectories

The research trajectory for this compound has evolved from initial isolation and structural elucidation to in-depth investigations of its metabolic pathways and pharmacological activities. researchgate.netacs.org A significant area of research focuses on its biotransformation from parent ginsenosides by human intestinal bacteria, which is crucial for its absorption and bioactivity. spandidos-publications.comjst.go.jp Current research is increasingly directed towards understanding its molecular mechanisms of action. For instance, studies have explored its interaction with cellular receptors like the glucocorticoid receptor (GR) and estrogen receptor (ER), and its role as an inhibitor of LXRα. medchemexpress.com Another prominent research avenue is its potential in ameliorating conditions like hepatic fibrosis by modulating inflammatory signaling cascades. acs.org

Interactive Data Table: Properties of Protopanaxatriol Stereoisomers

| Property | This compound | (20R)-Protopanaxatriol |

| CAS Number | 34080-08-5 caymanchem.com | 1453-93-6 caymanchem.com |

| Molecular Formula | C₃₀H₅₂O₄ caymanchem.com | C₃₀H₅₂O₄ caymanchem.com |

| Molecular Weight | 476.7 g/mol nih.gov | 476.7 g/mol caymanchem.com |

| Origin | Metabolite of PPT-type ginsenosides spandidos-publications.com | Degradation product of panaxatriols caymanchem.com |

| Key Research Finding | Exhibits photoprotective effects spandidos-publications.com | Cytotoxic to various leukemia cell lines caymanchem.com |

Structure

3D Structure

属性

IUPAC Name |

(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBCKBYTHZQGZ-CJPZEJHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955635 | |

| Record name | Protopanaxatriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34080-08-5 | |

| Record name | (20S)-Protopanaxatriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34080-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopanaxatriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034080085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopanaxatriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20S-PROTOPANAXATRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMK19P3WMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Activities and Therapeutic Potential of 20s Protopanaxatriol

Anticancer Activity

(20S)-Protopanaxatriol has demonstrated a broad spectrum of antitumor effects across various cancer types. Its efficacy stems from its ability to modulate multiple cellular signaling pathways involved in cancer progression.

Inhibition of Cell Proliferation and Viability

A fundamental aspect of the anticancer properties of this compound lies in its capacity to inhibit the proliferation and viability of cancer cells. This has been observed in numerous studies across a range of cancer cell lines.

The inhibitory effects of this compound and its related compound, (20S)-Protopanaxadiol (PPD), have been documented in several human cancer cell lines.

In non-small cell lung cancer (NSCLC), this compound has been shown to decrease the expression of stearoyl-CoA desaturase-1 (SCD1) in gefitinib-resistant HCC827GR and H1975 cell lines. medchemexpress.com The related compound, (20S)-Protopanaxadiol, has demonstrated a potent antiproliferative activity against human lung adenocarcinoma A549 cells. worldscientific.com It has also been found to be an EGFR tyrosine kinase inhibitor, disrupting the EGFR/MAPK signaling pathway in A549 cells, which leads to cell cycle arrest at the G0/G1 phase. nih.gov

In breast cancer, (20S)-Protopanaxadiol dose-dependently inhibits the proliferation of MCF-7 cells, with a reported IC50 value of 33.3 μM after 24 hours of treatment. waocp.org It has been shown to induce G0/G1 cell cycle arrest in MCF-7 cells at high concentrations. nih.govmdpi.com

For colorectal cancer, (20S)-Protopanaxadiol has been found to inhibit the growth of HCT116 cells. spandidos-publications.comnih.gov

In the context of endometrial cancer, (20S)-Protopanaxadiol inhibits the proliferation of HEC-1A cells in a dose-dependent manner, with an IC50 value of 3.5 μM at 24 hours. nih.govnih.govkoreascience.kr

Studies on glioblastoma have shown that (20S)-Protopanaxadiol significantly reduces the viability of U87 MG and U251-MG cells in a dose- and time-dependent manner. iiarjournals.orgnih.gov It can induce cytotoxicity in U87MG cells more slowly than in SF188 glioma cells. acs.org The compound has also been shown to inhibit Akt activity in lipid rafts of U87 MG cells, leading to apoptosis. researchgate.net

The following table summarizes the inhibitory effects of (20S)-Protopanaxadiol on various cancer cell lines.

| Cell Line | Cancer Type | Compound | Observed Effects | Citations |

| A549 | Lung Adenocarcinoma | (20S)-Protopanaxadiol | Potent antiproliferative activity, cell cycle arrest at G0/G1. | worldscientific.comnih.gov |

| HCC827GR | Non-Small Cell Lung Cancer | This compound | Decreased SCD1 expression. | medchemexpress.com |

| H1975 | Non-Small Cell Lung Cancer | This compound | Decreased SCD1 expression. | medchemexpress.com |

| MCF-7 | Breast Cancer | (20S)-Protopanaxadiol | Dose-dependent proliferation inhibition (IC50 = 33.3 μM at 24h), G0/G1 cell cycle arrest. | waocp.orgnih.govmdpi.com |

| HCT116 | Colorectal Cancer | (20S)-Protopanaxadiol | Growth inhibition. | spandidos-publications.comnih.gov |

| HEC-1A | Endometrial Cancer | (20S)-Protopanaxadiol | Dose-dependent proliferation inhibition (IC50 = 3.5 μM at 24h). | nih.govnih.govkoreascience.kr |

| U87 MG | Glioblastoma | (20S)-Protopanaxadiol | Reduced cell viability, induction of apoptosis. | iiarjournals.orgnih.govacs.orgresearchgate.net |

| U251-MG | Glioblastoma | (20S)-Protopanaxadiol | Reduced cell viability. | iiarjournals.orgnih.gov |

Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound and its related compounds is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells and is often dysregulated in tumors.

Apoptosis is frequently executed through the activation of a family of proteases called caspases. (20S)-Protopanaxadiol has been shown to induce apoptosis in various cancer cells through caspase-mediated pathways.

In human breast cancer MCF-7 cells, (20S)-Protopanaxadiol treatment leads to the activation of caspase-9 and caspase-3, as well as the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. waocp.orgresearchgate.net The apoptosis induced by (20S)-Protopanaxadiol in these cells can be blocked by a pan-caspase inhibitor, confirming the role of caspases. waocp.org

Similarly, in human endometrial cancer HEC-1A cells, treatment with (20S)-Protopanaxadiol results in the activation of caspase-9 and subsequent cleavage of PARP. nih.govnih.govkoreascience.kr

In human lung adenocarcinoma A549 cells, (20S)-Protopanaxadiol triggers the activation of caspase-9 and caspase-3, and this process is attenuated by a pan-caspase inhibitor. worldscientific.com

Studies on human hepatoblastoma HepG2 cells have also demonstrated that (20S)-Protopanaxadiol activates caspase-9 and caspase-3, leading to apoptosis. scispace.com In acute myeloid leukemia (AML) cells, (20S)-Protopanaxadiol has been shown to induce apoptosis. nih.gov Furthermore, in human glioma cells, (20S)-Protopanaxadiol can induce apoptosis through both caspase-dependent and -independent mechanisms. acs.org

The following table summarizes the key proteins involved in caspase-mediated apoptosis induced by (20S)-Protopanaxadiol.

| Cell Line | Cancer Type | Key Proteins Activated | Citations |

| MCF-7 | Breast Cancer | Caspase-9, Caspase-3, Cleaved PARP | waocp.orgresearchgate.net |

| HEC-1A | Endometrial Cancer | Caspase-9, Cleaved PARP | nih.govnih.govkoreascience.kr |

| A549 | Lung Adenocarcinoma | Caspase-9, Caspase-3 | worldscientific.com |

| HepG2 | Hepatoblastoma | Caspase-9, Caspase-3 | scispace.com |

| Glioma Cells | Glioma | Caspases-3, -7, -8, -9 | acs.org |

The mitochondrial pathway is a major route for the induction of apoptosis. (20S)-Protopanaxadiol has been found to trigger mitochondria-mediated apoptosis in several cancer cell types.

In MCF-7 breast cancer cells, treatment with (20S)-Protopanaxadiol leads to a loss of mitochondrial membrane potential, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2. waocp.org This shift in the Bax/Bcl-2 ratio promotes the release of pro-apoptotic factors from the mitochondria.

A similar mechanism is observed in human lung adenocarcinoma A549 cells, where (20S)-Protopanaxadiol induces a loss of mitochondrial membrane potential and the release of cytochrome c, second mitochondria-derived activator of caspase (Smac), and apoptosis-inducing factor (AIF) from the mitochondria. worldscientific.com

In human hepatoblastoma HepG2 cells, (20S)-Protopanaxadiol also upregulates Bax and downregulates Bcl-2 expression. scispace.com Furthermore, studies in acute myeloid leukemia cells indicate that (20S)-Protopanaxadiol induces apoptosis through the intrinsic mitochondrial pathway. nih.gov

The following table outlines the key events in mitochondria-mediated apoptosis induced by (20S)-Protopanaxadiol.

| Cell Line | Cancer Type | Key Mitochondrial Events | Citations |

| MCF-7 | Breast Cancer | Loss of mitochondrial membrane potential, Upregulation of Bax, Downregulation of Bcl-2 | waocp.org |

| A549 | Lung Adenocarcinoma | Loss of mitochondrial membrane potential, Release of cytochrome c, Smac, and AIF | worldscientific.com |

| HepG2 | Hepatoblastoma | Upregulation of Bax, Downregulation of Bcl-2 | scispace.com |

| AML Cells | Acute Myeloid Leukemia | Induction of intrinsic mitochondrial pathway | nih.gov |

Anti-invasion and Anti-migration Effects

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. (20S)-Protopanaxadiol has demonstrated the potential to inhibit these processes.

In human lung cancer A549 cells, a cell wound healing assay confirmed that (20S)-Protopanaxadiol can suppress cell migration and invasion. nih.gov Further research on A549 cells showed that (20S)-Protopanaxadiol effectively prevents Angiotensin II-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, by upregulating E-cadherin and downregulating vimentin. frontiersin.org

In glioblastoma cells, the cytotoxic effect of (20S)-Protopanaxadiol is associated with the reduced expression of cell adhesion proteins, including N-cadherin and integrin β1, which can in turn reduce cell migration and invasion. iiarjournals.orgnih.gov

Impact on Cell Cycle Progression

This compound has demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for its anti-proliferative effects. Research has shown that PPT can induce cell cycle arrest, particularly at the sub-G1 and G0/G1 phases.

Sub-G1 Arrest: In human endometrial cancer cells (HEC-1A), treatment with (20S)-Protopanaxadiol (PPD), a related compound, led to a significant increase in the proportion of cells in the sub-G1 phase. nih.gov This phase is indicative of cells undergoing apoptosis or programmed cell death. nih.gov Similarly, studies on THP-1 human leukemia cells treated with both PPD and this compound (PT) showed a build-up of sub-G1 cells, signifying apoptosis. koreascience.kr

G0/G1 Arrest: In acute lymphoblastic leukemia (ALL) cell lines, PPD has been shown to block cell cycle progression from the G0/G1 phase. researchgate.net This arrest at the G0/G1 checkpoint prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. researchgate.netnih.govresearchgate.net

Table 1: Effect of (20S)-Protopanaxadiol and Related Compounds on Cell Cycle Progression

| Cell Line | Compound | Effect | Reference |

|---|---|---|---|

| HEC-1A (Endometrial Cancer) | (20S)-Protopanaxadiol (PPD) | Induces sub-G1 arrest | nih.gov |

| THP-1 (Human Leukemia) | (20S)-Protopanaxadiol (PPD) & this compound (PT) | Build-up of sub-G1 cells (apoptosis) | koreascience.kr |

| Reh and RS4;11 (Acute Lymphoblastic Leukemia) | (20S)-Protopanaxadiol (PPD) | Blocks cell cycle progression from G0/G1 phase | researchgate.net |

| A549 (Lung Cancer) | (20S)-Protopanaxadiol (PPD) | Blocks cell cycle progression at G0/G1 phase | nih.govresearchgate.net |

Synergistic Effects with Chemotherapeutic Agents

A promising area of research is the ability of this compound to enhance the efficacy of conventional chemotherapy drugs. This synergistic relationship could potentially lead to more effective cancer treatment strategies.

Gefitinib: In non-small cell lung cancer (NSCLC) cells resistant to Gefitinib, an EGFR tyrosine kinase inhibitor, co-administration with this compound has been shown to overcome this resistance. mdpi.com This combination therapy effectively reduces the expression of phosphorylated EGFR and Ki67, a marker of proliferation, while increasing the expression of cleaved Caspase-3, an indicator of apoptosis. medchemexpress.com The mechanism involves the inhibition of stearoyl-CoA desaturase 1 (SCD1), a key enzyme in lipid metabolism, which is often upregulated in drug-resistant cancer cells. mdpi.com

Cyclophosphamide (B585): Studies have indicated that ginsenoside Rh2, a compound structurally related to PPT, exhibits synergistic effects when combined with cyclophosphamide. mdpi.com While direct studies on the synergistic effects of this compound with cyclophosphamide are less documented, the known anti-cancer properties of PPT suggest a potential for similar cooperative interactions. researchgate.net

Table 2: Synergistic Effects of this compound with Chemotherapeutic Agents

| Chemotherapeutic Agent | Cancer Type | Effect of Combination | Mechanism | Reference |

|---|---|---|---|---|

| Gefitinib | Non-Small Cell Lung Cancer (NSCLC) | Overcomes Gefitinib resistance, reduces tumor growth | Decreases p-EGFR and KI67 expression, increases c-Caspase3 expression, inhibits SCD1 | mdpi.commedchemexpress.com |

| Cyclophosphamide | Various | Potential for synergistic effects (based on related compounds) | Not fully elucidated for PPT | mdpi.com |

Neuroprotective Effects

This compound has demonstrated significant potential in protecting the nervous system from damage and degeneration through various mechanisms.

Antioxidative Mechanisms

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a major contributor to neurodegenerative diseases. This compound exerts its neuroprotective effects in part through its potent antioxidative activities. selleckchem.comselleckchem.com

This compound has been shown to directly scavenge harmful free radicals. selleckchem.comselleckchem.com Studies have highlighted its ability to scavenge hydroxyl radicals, one of the most reactive and damaging types of free radicals. jst.go.jp This direct scavenging activity helps to mitigate the cellular damage caused by oxidative stress. The antioxidant capacity of ginsenosides (B1230088), including PPT, is a key component of their neuroprotective properties. nih.gov

Succinate (B1194679) dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the Krebs cycle, playing a vital role in cellular energy production. nih.gov Impaired SDH activity is linked to mitochondrial dysfunction and neurodegeneration. researchgate.net this compound has been found to restore the activity of succinate dehydrogenase, thereby protecting against oxidative stress and supporting mitochondrial function. selleckchem.comselleckchem.com

Amelioration of Learning and Memory Impairment

This compound has shown promise in improving cognitive function, particularly in models of learning and memory impairment. selleckchem.comselleckchem.com

Research indicates that PPT can ameliorate cognitive deficits associated with conditions like Alzheimer's disease and those induced by substances like scopolamine. selleckchem.comselleckchem.comresearchgate.net In animal models, treatment with PPT has been shown to counteract learning and memory impairments. selleckchem.com The mechanisms behind this cognitive enhancement are multifaceted and include the inhibition of acetylcholinesterase activity, which leads to increased levels of the neurotransmitter acetylcholine (B1216132). researchgate.netmdpi.com Furthermore, studies on related compounds like (20S)-protopanaxadiol (PPD) have demonstrated that they can ameliorate cognitive deficits by promoting hippocampal neurogenesis. koreascience.kr

Table 3: Neuroprotective Effects of this compound

| Effect | Mechanism | Supporting Evidence | Reference |

|---|---|---|---|

| Antioxidative | Direct free radical scavenging | Scavenges hydroxyl radicals | selleckchem.comselleckchem.comjst.go.jp |

| Restoration of succinate dehydrogenase activity | Protects against oxidative stress and supports mitochondrial function | selleckchem.comselleckchem.com | |

| Amelioration of Learning and Memory Impairment | Inhibition of acetylcholinesterase activity | Increases acetylcholine levels | researchgate.netmdpi.com |

| Promotion of hippocampal neurogenesis (related compounds) | Enhances the birth of new neurons in the hippocampus | koreascience.kr |

Protection Against Oxidative Stress-Induced Damage

This compound has demonstrated significant protective effects against damage induced by oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development of various neurological conditions. ane.pl

Research indicates that PPT can bolster the cellular defense against oxidative damage. In studies using scopolamine-induced cognitive deficit models in mice, PPT administration was found to increase the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme, while concurrently reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage, in the hippocampus. researchgate.net Similarly, in in-vitro models of cerebral ischemia/reperfusion injury using PC12 cells, PPT treatment significantly regulated levels of LDH, MDA, and SOD. nih.gov These findings suggest that PPT helps to mitigate oxidative stress by enhancing the endogenous antioxidant defense system. researchgate.netmdpi.com

The antioxidant properties of PPT are a cornerstone of its neuroprotective potential, helping to shield neuronal cells from the detrimental effects of oxidative damage. researchgate.netbiomolther.org

Modulation of Neurotransmitters (e.g., 5-hydroxytryptamine, BDNF)

This compound has been shown to modulate key neurotransmitters and neurotrophic factors that are vital for brain function and are often implicated in mood disorders like depression. mdpi.com

In animal models of depression induced by chronic unpredictable mild stress (CUMS), treatment with PPT led to a significant increase in the serum levels of 5-hydroxytryptamine (5-HT), also known as serotonin (B10506). mdpi.comnih.gov 5-HT is a critical neurotransmitter involved in regulating mood, and its decreased levels are closely associated with depression. mdpi.com

Furthermore, PPT treatment has been observed to elevate the levels of brain-derived neurotrophic factor (BDNF). mdpi.comnih.gov BDNF is a protein that plays a crucial role in promoting the survival, growth, and differentiation of neurons and is essential for neuroplasticity. nih.govnih.gov Decreased serum BDNF levels have been linked to major depression, and an increase in BDNF is associated with antidepressant effects. mdpi.com Studies on related ginsenosides like Rg1 and Rb1 have also highlighted the importance of the BDNF signaling pathway in their antidepressant-like effects. nih.govfrontiersin.org

The ability of this compound to modulate these key neurochemical systems underscores its potential as a therapeutic agent for neurological and psychiatric disorders.

Regulation of Inflammatory Factors in Neurological Contexts (e.g., IL-6, NO)

This compound exhibits significant regulatory effects on inflammatory factors within the central nervous system, which is a key aspect of its neuroprotective properties. Chronic neuroinflammation is a contributing factor to the pathology of various neurological disorders.

Studies have demonstrated that PPT can effectively downregulate the production of pro-inflammatory molecules. In a mouse model of depression, PPT treatment was shown to decrease the elevated serum levels of interleukin-6 (IL-6) and nitric oxide (NO). mdpi.comnih.gov IL-6 is a pro-inflammatory cytokine, and elevated levels of both IL-6 and NO are associated with the severity of depressive symptoms. mdpi.comfrontiersin.org

In the context of cerebral ischemia/reperfusion injury, PPT has also been found to reduce the levels of inflammatory cytokines, including IL-6 and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com This anti-inflammatory action is crucial for mitigating the secondary brain damage that occurs after a stroke. mdpi.com The mechanism behind this anti-inflammatory effect involves the inhibition of key signaling pathways, such as the nuclear factor-kappaB (NF-κB) pathway. nih.gov By suppressing the activation of NF-κB, PPT can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively. nih.gov

Neuroplasticity-Related Signaling Pathways

This compound has been found to modulate signaling pathways that are fundamental to neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. This is a critical process for learning, memory, and recovery from brain injury. nih.gov

Research suggests that the therapeutic effects of PPT in conditions like depression may be mediated through its influence on the phosphatidylinositol 3-kinase–protein kinase B (PI3K-AKT) signaling pathway. mdpi.com This pathway is crucial for cell survival and growth. Molecular docking studies have indicated a high affinity of PPT for key components of this pathway, including PI3K and AKT. mdpi.com Experimental results have further shown that PPT can increase the expression and phosphorylation of both PI3K and AKT in the brain tissue of depressed mice. mdpi.com

The PI3K/Akt pathway is a significant signaling cascade that is also associated with the mechanisms of ginsenosides in modulating synaptic plasticity and neurogenesis. nih.gov Furthermore, the neuroplasticity hypothesis of depression highlights the importance of neurotrophic factors and structural plasticity in mediating behavioral responses, with BDNF being a key regulator. nih.gov The modulation of these pathways by PPT underscores its potential to support brain health and cognitive function.

Anti-inflammatory and Immunomodulatory Activities

This compound demonstrates significant anti-inflammatory and immunomodulatory properties, influencing the activity of various immune cells and the release of inflammatory mediators.

Inhibition of Inflammatory Mediator Release (e.g., IL-4, IL-8)

This compound has been shown to inhibit the release of several key inflammatory mediators. In studies using activated human mast cells (HMC-1), PPT effectively abolished the secretion of Interleukin-4 (IL-4) and significantly inhibited the secretion of Interleukin-8 (IL-8) by approximately 40-50%. researchgate.net Furthermore, in activated bone marrow-derived mast cells, PPT pretreatment dose-dependently inhibited the mRNA expression of a range of inflammatory cytokines, including IL-4 and IL-8. nih.gov This inhibition of cytokine release suggests that PPT can modulate the inflammatory response at a cellular level. researchgate.netnih.gov

| Cell Type | Mediator | Effect of this compound | Reference |

| Human Mast Cells (HMC-1) | Interleukin-4 (IL-4) | Complete abolishment of secretion | researchgate.net |

| Human Mast Cells (HMC-1) | Interleukin-8 (IL-8) | ~40-50% inhibition of secretion | researchgate.net |

| Bone Marrow-Derived Mast Cells | IL-4, IL-8 mRNA | Dose-dependent inhibition of expression | nih.gov |

Modulation of COX-1 and COX-2 Activities

This compound has demonstrated a modulatory effect on cyclooxygenase (COX) enzymes, which are key to the inflammatory process. nih.govnih.gov Specifically, research has shown that PPT can selectively inhibit the expression of cyclooxygenase-2 (COX-2), the inducible form of the enzyme that is upregulated during inflammation. nih.govnih.gov

In studies with activated bone marrow-derived mast cells, PPT was found to decrease the induced expression of COX-2 in a dose-dependent manner, while not affecting the expression of the constitutive enzyme, cyclooxygenase-1 (COX-1). nih.gov Similarly, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, PPT was observed to block the increase in LPS-induced COX-2 expression. nih.gov This inhibitory effect on COX-2 is mediated through the inactivation of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov

| Cell Type | Enzyme | Effect of this compound | Mechanism | Reference |

| Activated Bone Marrow-Derived Mast Cells | Cyclooxygenase-2 (COX-2) | Dose-dependent decrease in expression | - | nih.gov |

| Activated Bone Marrow-Derived Mast Cells | Cyclooxygenase-1 (COX-1) | No effect on expression | - | nih.gov |

| LPS-Stimulated RAW 264.7 Macrophages | Cyclooxygenase-2 (COX-2) | Blocked increase in expression | Inactivation of NF-κB | nih.gov |

NF-κB Inactivation

This compound has been shown to exert anti-inflammatory effects by targeting the nuclear factor-kappaB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammatory processes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Overproduction of iNOS and COX-2 is associated with the pathogenesis of various inflammatory diseases. nih.gov

In a study using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), (20S)-PPT demonstrated a significant ability to inhibit the expression of both iNOS and COX-2. nih.govcaymanchem.com The underlying mechanism for this inhibition was identified as the inactivation of NF-κB. nih.govcaymanchem.com (20S)-PPT achieved this by preventing the phosphorylation and subsequent degradation of I-κBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govspandidos-publications.com By stabilizing I-κBα, (20S)-PPT effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target inflammatory genes. nih.gov These findings suggest that (20S)-PPT could be a potential agent for managing inflammatory conditions. nih.gov

Table 1: Effect of this compound on NF-κB Pathway and Inflammatory Mediators

| Cell Line | Stimulant | Key Target | Observed Effect of (20S)-PPT | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | I-κBα | Prevents phosphorylation and degradation | nih.gov |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NF-κB Activity | Decreases activity | caymanchem.com |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | iNOS Expression | Inhibits LPS-induced increase | nih.govcaymanchem.com |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | COX-2 Expression | Inhibits LPS-induced increase | nih.govcaymanchem.com |

Antioxidant Activities

This compound exhibits significant antioxidant properties through multiple mechanisms, contributing to cellular protection against oxidative damage. spandidos-publications.comchemfaces.com

(20S)-PPT has been demonstrated to effectively reduce intracellular levels of reactive oxygen species (ROS). spandidos-publications.com In a study on human epidermal keratinocytes (HaCaT cells) exposed to ultraviolet-B (UV-B) radiation, a known inducer of oxidative stress, pretreatment with (20S)-PPT suppressed the elevation of ROS in a concentration-dependent manner. spandidos-publications.com Specifically, without the compound, ROS levels increased 8.3-fold upon irradiation; however, treatment with 5, 12, and 30 µM of (20S)-PPT reduced this elevation to 85.6%, 80.2%, and 65.4%, respectively, compared to untreated irradiated cells. spandidos-publications.com This ROS-scavenging activity is a key component of its photoprotective properties. spandidos-publications.com Similarly, the related ginsenoside Rh1 has been shown to inhibit ROS production in hydrogen peroxide-treated astrocytes. biomolther.org

The compound plays a crucial role in maintaining the cellular antioxidant defense system by modulating glutathione (B108866) (GSH) levels. spandidos-publications.com Research has confirmed that (20S)-PPT can restore total glutathione levels in keratinocytes that have been depleted by UV-B exposure. spandidos-publications.comspandidos-publications.comresearchgate.net It also prevents the decrease in the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), which is a critical indicator of oxidative stress. spandidos-publications.com This restoration of GSH, a major endogenous antioxidant, is believed to be an initial event that leads to the subsequent reduction of ROS in cells. spandidos-publications.com

(20S)-PPT has been found to enhance the anti-free-radical capabilities of tissues, particularly in the context of myocardial injury. chemfaces.comnih.govcolab.ws Studies investigating its effects on isoproterenol-induced myocardial damage in rats revealed that (20S)-PPT administration inhibited the elevation of malondialdehyde (MDA), a marker of lipid peroxidation, in heart tissue. nih.gov Concurrently, it prevented the reduction of the activities of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase. nih.gov This enhancement of the heart's intrinsic anti-free-radical defenses is a primary mechanism behind its cardioprotective effects. nih.govcolab.ws

The ability to chelate metal ions, such as ferrous iron (Fe²⁺), is an important antioxidant mechanism, as these ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. While direct evidence for the ferrous ion-chelating activity of this compound itself is limited in the provided research, studies on related ginsenosides suggest a connection. The hydroxyl radical-scavenging activities of several ginsenosides have been linked to the ferrous metal ion-chelating activities of their aglycone, specifically 20(S)-protopanaxadiol, a closely related compound. capes.gov.brjst.go.jpnih.gov This suggests that the aglycone structure is important for this activity, which may be influenced by the types of sugar moieties attached in the parent ginsenoside. nih.gov

Cardioprotective Effects

This compound has demonstrated significant cardioprotective effects against myocardial ischemic injury. chemfaces.comnih.gov In animal models of myocardial injury induced by isoproterenol, oral administration of (20S)-PPT led to a marked improvement in cardiac health markers. nih.gov

The protective effects were evidenced by a reduction in the serum levels of creatine (B1669601) kinase and lactate (B86563) dehydrogenase, enzymes that are released into the bloodstream following heart muscle damage. nih.gov Furthermore, (20S)-PPT treatment ameliorated the pathological and histological changes in the heart tissue that are typically induced by isoproterenol. nih.gov

The mechanism behind this cardioprotection is strongly linked to its antioxidant and anti-free-radical properties. chemfaces.comnih.gov The administration of (20S)-PPT was found to inhibit the increase of malondialdehyde content in the heart, indicating a reduction in lipid peroxidation. nih.gov It also supported the endogenous antioxidant defense system by preventing the decline in the activity of superoxide dismutase and glutathione peroxidase, and by maintaining the total antioxidant capacity of the heart tissue. nih.gov These findings collectively suggest that (20S)-PPT protects the heart from ischemic injury by enhancing its ability to combat oxidative stress. nih.govcolab.ws

Table 2: Cardioprotective Effects of this compound in Isoproterenol-Induced Myocardial Injury Model

| Biochemical Parameter | Effect of Isoproterenol | Effect of (20S)-PPT Administration | Reference |

| Creatine Kinase (CK) | Increased | Reduced | nih.gov |

| Lactate Dehydrogenase (LDH) | Increased | Reduced | nih.gov |

| Malondialdehyde (MDA) | Increased | Inhibited the elevation | nih.gov |

| Superoxide Dismutase (SOD) Activity | Reduced | Inhibited the reduction | nih.gov |

| Glutathione Peroxidase (GPx) Activity | Reduced | Inhibited the reduction | nih.gov |

| Total Antioxidant Capacity | Reduced | Inhibited the reduction | nih.gov |

| Pathohistological Changes | Worsened | Ameliorated | nih.gov |

Protection Against Myocardial Ischemic Injury

This compound has demonstrated cardioprotective effects against myocardial ischemic injury. chemfaces.comnih.gov Research indicates that its protective mechanism is linked to enhancing the anti-free-radical actions within heart tissues. chemfaces.comnih.gov

In a study investigating the effects of this compound on isoproterenol-induced myocardial injury in rats, administration of the compound led to a notable reduction in creatine kinase and lactate dehydrogenase, key biomarkers of cardiac damage. nih.gov Furthermore, this compound was found to inhibit the increase in malondialdehyde content, a marker of lipid peroxidation, while also preventing the reduction of crucial antioxidant enzymes such as superoxide dismutase, glutathione peroxidase, and total antioxidant capacity. nih.gov Pathohistological examinations of the heart tissues also confirmed that this compound ameliorated the tissue damage induced by isoproterenol. nih.gov These findings strongly suggest that the cardioprotective effects of this compound are mediated by its ability to bolster the heart's antioxidant defense systems against ischemic stress. nih.gov

Table 1: Effects of this compound on Biochemical Markers of Myocardial Injury

| Biomarker | Effect of this compound Administration | Implication |

|---|---|---|

| Creatine Kinase | Reduction | Attenuation of cardiac muscle damage |

| Lactate Dehydrogenase | Reduction | Attenuation of cardiac muscle damage |

| Malondialdehyde | Inhibition of Elevation | Decrease in lipid peroxidation and oxidative stress |

| Superoxide Dismutase | Prevention of Reduction | Enhancement of antioxidant defense |

| Glutathione Peroxidase | Prevention of Reduction | Enhancement of antioxidant defense |

| Total Antioxidant Capacity | Prevention of Reduction | Overall improvement of antioxidant status |

Anti-Stress Effects

This compound has been investigated for its potential anti-stress effects, particularly its anxiolytic properties. nih.gov

Anxiolytic Effects

In studies involving immobilized mice, treatment with this compound demonstrated significant anxiolytic effects. nih.gov When subjected to the elevated plus-maze (EPM) test, a standard method for assessing anxiety-like behavior in rodents, mice treated with this compound showed an increase in the time spent in the open arms and the number of entries into the open arms. nih.gov This behavior is indicative of a reduction in anxiety. The anxiolytic effect of this compound was found to be comparable to that of buspirone, a clinically used anxiolytic drug. nih.gov

Further investigation into the mechanism of action revealed that the anxiolytic effect of this compound was blocked by WAY-100635, a known antagonist of the serotonin 5-HT1A receptor. nih.gov This suggests that the anxiolytic properties of this compound are mediated, at least in part, through the serotonergic system. nih.govselleckchem.com However, unlike its counterpart (20S)-protopanaxadiol (PPD), this compound did not suppress the immobilization stress-induced increases in serum corticosterone (B1669441) and interleukin (IL)-6 levels. nih.gov

Antimicrobial Activity

This compound has been reported to exhibit strong and selective antimicrobial activity. chemfaces.com While detailed studies on a broad spectrum of microbes are still emerging, its inhibitory effects against specific pathogens have been noted. This suggests a potential therapeutic role for this compound in addressing certain bacterial infections.

Photoprotective Properties

This compound has demonstrated significant photoprotective properties, particularly against damage induced by ultraviolet-B (UV-B) radiation. spandidos-publications.comnih.gov

Protection from UV-B Radiation-Induced Oxidative Stress

Exposure to UV-B radiation is a primary cause of skin photoaging, leading to oxidative stress in skin cells. spandidos-publications.com this compound has been shown to protect human epidermal keratinocytes from UV-B-induced oxidative stress. spandidos-publications.comnih.gov In studies using HaCaT cells, a human keratinocyte cell line, this compound suppressed the elevation of reactive oxygen species (ROS) following UV-B irradiation. spandidos-publications.com Furthermore, it was observed to restore the levels of total glutathione (GSH), a critical intracellular antioxidant, in keratinocytes exposed to UV-B radiation. spandidos-publications.comnih.gov This indicates that this compound helps to maintain the cellular antioxidant defense system, thereby mitigating the damaging effects of UV-induced oxidative stress. spandidos-publications.com

Suppression of Matrix Metalloproteinase (MMP-2 and MMP-9) Activity and Expression

UV radiation is known to induce the expression of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of extracellular matrix components like collagen. spandidos-publications.comtandfonline.com This enzymatic degradation contributes significantly to the process of photoaging. spandidos-publications.com

This compound has been found to inhibit the UV-B-induced gelatinase activities of both MMP-2 and MMP-9 in HaCaT cells. spandidos-publications.com Gelatin zymography analyses have shown a concentration-dependent attenuation of MMP-2 activity by this compound in UV-B irradiated keratinocytes. spandidos-publications.com In addition to inhibiting their activity, this compound also suppresses the UV-B-induced expression and secretion of these proteins. spandidos-publications.com By downregulating the activity and expression of MMP-2 and MMP-9, this compound helps to prevent the breakdown of the dermal connective tissue, thus exhibiting its anti-photoaging potential. spandidos-publications.com

Table 2: Photoprotective Effects of this compound against UV-B Radiation

| Parameter | Effect of this compound in UV-B Irradiated Keratinocytes | Mechanism of Action |

|---|---|---|

| Reactive Oxygen Species (ROS) | Suppression of elevation | Antioxidant activity |

| Glutathione (GSH) | Restoration of levels | Maintenance of cellular antioxidant defense |

| MMP-2 Activity | Inhibition | Prevention of extracellular matrix degradation |

| MMP-9 Activity | Inhibition | Prevention of extracellular matrix degradation |

| MMP-2 Expression and Secretion | Suppression | Prevention of extracellular matrix degradation |

| MMP-9 Expression and Secretion | Suppression | Prevention of extracellular matrix degradation |

Effects on Endothelial Cell Functions

This compound exerts significant influence on the function of endothelial cells, the thin layer of cells lining the interior surface of blood vessels. These effects are crucial for maintaining vascular health and are mediated through various molecular pathways.

Modulation via Glucocorticoid Receptor (GR) and Estrogen Receptor (ER)

Research has demonstrated that this compound can modulate endothelial cell functions by interacting with both the glucocorticoid receptor (GR) and the estrogen receptor (ER). selleckchem.comcaltagmedsystems.co.uknih.gov It acts as a functional ligand for both GR and ERβ in human umbilical vein endothelial cells (HUVECs). selleckchem.comnih.gov This dual receptor interaction is a key mechanism through which PPT influences vascular endothelial activities. selleckchem.comcaltagmedsystems.co.uk The binding of PPT to these receptors initiates a cascade of intracellular events that affect endothelial cell behavior. nih.gov

Increase in Intracellular Ca2+

A rapid, non-genomic effect of this compound on endothelial cells is the elevation of intracellular calcium ion concentration ([Ca2+]i). wikipedia.orgnih.govebi.ac.uk In HUVECs, PPT has been shown to increase [Ca2+]i with a half-maximal effective concentration (EC50) of 482 nM. medchemexpress.com This increase in intracellular calcium is a result of both the release of calcium from intracellular stores and the influx of calcium from the extracellular environment. nih.gov The modulation of intracellular calcium levels is a critical signaling event that influences a variety of endothelial functions.

Angiogenic Effects and Vascular Regeneration

The effects of this compound on angiogenesis, the formation of new blood vessels, are complex. While some studies suggest it can inhibit the proliferation of HUVECs with an EC50 of 6.64 µg/ml, other related ginsenoside metabolites have shown pro-angiogenic properties. caymanchem.com For instance, its counterpart, 20(S)-protopanaxadiol (PPD), has been found to promote angiogenesis and wound healing by stimulating VEGF secretion. nih.govmdpi.comresearchgate.net Ginsenoside Rg1, which also belongs to the protopanaxatriol (B1242838) family, has been shown to stimulate angiogenesis, suggesting a potential role for PPT and its related compounds in tissue regeneration and wound healing. termedia.pl However, another study has described both 20(S)-protopanaxadiol and 20(S)-protopanaxatriol as antiangiogenic agents. termedia.pl This indicates that the precise role of this compound in angiogenesis may be context-dependent and requires further investigation.

Effects on Lipid Metabolism

This compound also plays a significant role in the regulation of lipid metabolism, primarily through its interaction with liver X receptor alpha (LXRα). medchemexpress.comnih.gov

Inhibition of LXRα and Target Genes (e.g., SREBP-1c)

This compound has been identified as an inhibitor of the ligand-dependent transactivation of LXRα. nih.gov LXRα is a nuclear receptor that is a key regulator of genes involved in lipid metabolism. nih.govmedchemexpress.com PPT specifically inhibits the LXRα-dependent transcription of lipogenic genes, including sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1. nih.govnih.gov This inhibition is achieved, at least in part, by reducing the recruitment of RNA polymerase II to the LXR response element (LXRE) of the SREBP-1c promoter. medchemexpress.comnih.gov Consequently, PPT has been shown to significantly reduce LXRα-dependent triglyceride accumulation in primary mouse hepatocytes. nih.gov Interestingly, PPT's inhibitory action appears to be selective, as it does not affect the transcription of ABCA1, another LXRα target gene that is crucial for reverse cholesterol transport. medchemexpress.comnih.gov

Reduction of Cellular Triglyceride Accumulation

This compound has demonstrated a significant ability to reduce the buildup of triglycerides within cells. Research indicates that PPT can decrease T0901317-induced cellular triglyceride accumulation in primary hepatocytes. medchemexpress.com This effect is linked to its inhibitory action on the liver X receptor α (LXRα), a key regulator of lipid synthesis. medchemexpress.comnih.gov By inhibiting LXRα, PPT effectively curtails the transcription of genes involved in lipogenesis, leading to a reduction in triglyceride stores within liver cells. nih.govresearchgate.net

Inhibition of SCD1 Expression

A key mechanism underlying the lipid-lowering effects of this compound is its ability to inhibit the expression of Stearoyl-CoA Desaturase 1 (SCD1). chemfaces.comnih.gov SCD1 is a critical enzyme in the synthesis of monounsaturated fatty acids, which are essential components of triglycerides and other lipids. nih.govnih.gov Studies have shown that PPT significantly inhibits the expression of SCD1 in various cell lines, including lung adenocarcinoma cells and hepatocytes. nih.govchemfaces.comnih.gov This inhibition of SCD1 leads to a downstream reduction in the content of intracellular lipid droplets. chemfaces.comnih.gov The suppression of SCD1 is a crucial part of how PPT modulates lipid metabolism. spandidos-publications.com

AMPK Activation

This compound has been shown to influence the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. semanticscholar.org Activation of AMPK generally shifts cellular metabolism from anabolic processes, such as lipid synthesis, to catabolic processes that generate ATP. While some studies on related compounds like 20S-protopanaxadiol (PPD) have more directly demonstrated AMPK activation, the broader class of ginsenoside metabolites is known to interact with this pathway. nih.govnih.govkoreascience.kr For instance, research on PPD has shown it increases the phosphorylation of AMPK, and this activation is linked to the upstream kinase LKB1. nih.govnih.gov This suggests a potential mechanism by which this compound could exert its metabolic effects, although more direct research on PPT's activation of AMPK is needed.

Anti-Hyperglycemic Activity

This compound exhibits promising anti-hyperglycemic properties, primarily through its interaction with peroxisome proliferator-activated receptor γ (PPARγ). jst.go.jpnih.gov PPARγ is a nuclear receptor that plays a pivotal role in regulating glucose metabolism and insulin (B600854) sensitivity. jst.go.jpnih.gov Studies have found that PPT can dose-dependently increase the transactivation activity of PPARγ, similar to the action of well-known PPARγ agonists like troglitazone. jst.go.jpresearchgate.net This activation of PPARγ by PPT leads to an increased expression of glucose transporter 4 (GLUT4), which facilitates glucose uptake into cells. jst.go.jpnih.gov By enhancing glucose uptake and improving insulin sensitivity, this compound presents a potential avenue for managing conditions associated with high blood sugar. sigmaaldrich.commdpi.com

Anti-Osteoporosis Effects

Beyond its metabolic activities, this compound and its derivatives have shown potential in the management of osteoporosis by influencing both bone resorption and formation.

Inhibition of RANKL-induced Osteoclastogenesis

This compound and its related compound, 20(S)-protopanaxadiol (PPD), have been found to inhibit the formation of osteoclasts, the cells responsible for bone breakdown. researchgate.netresearchgate.netnih.gov This inhibition is achieved by interfering with the receptor activator of nuclear factor-κB ligand (RANKL) signaling pathway, which is crucial for osteoclast differentiation. researchgate.netresearchgate.netnih.gov Studies have shown that PPD can suppress the differentiation of bone marrow macrophages into mature osteoclasts in a dose-dependent manner. nih.gov Mechanistic studies on PPD derivatives have revealed that they inhibit the expression of key genes and proteins involved in osteoclastogenesis, such as TRAP, CTSK, and MMP-9. acs.orgnih.govresearchgate.net

Impact on Osteoblastogenesis

In addition to inhibiting bone resorption, there is evidence to suggest that compounds related to this compound can positively influence bone formation by promoting the activity of osteoblasts, the cells that build new bone. For instance, a derivative of 20(S)-protopanaxadiol, SH491, has been shown to have a notable impact on the osteoblastogenesis of pre-osteoblast cells. acs.orgnih.govresearchgate.net Furthermore, studies on 20(S)-protopanaxadiol (PPD) have demonstrated that it can significantly increase the activity of alkaline phosphatase (ALP), a key marker of osteoblast differentiation, and enhance the formation of mineralized nodules in bone marrow mesenchymal stem cells. jlu.edu.cn PPD was also found to increase the expression of crucial osteogenic marker genes such as ALP, COL-1, OCN, and Runx-2. jlu.edu.cn

Suppression of MAPK and NF-κB Signaling Pathways in Osteoclastogenesis

This compound has been shown to inhibit osteoclast differentiation and bone resorption by suppressing critical signaling pathways. nih.govresearchgate.net Osteoclasts, the primary cells responsible for bone breakdown, are regulated by complex signaling networks, with the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways playing central roles. nih.govmdpi.com

The activation of these pathways is crucial for the maturation of macrophages and osteoclasts. nih.gov By inhibiting the phosphorylation associated with the MAPK pathway and suppressing the activation of NF-κB at the protein level, PPD effectively curtails the signaling cascade required for osteoclastogenesis. nih.gov This was observed in studies where PPD treatment led to a decrease in the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, a marker for mature osteoclasts. mdpi.com

Furthermore, in a murine calvarial osteolysis model induced by titanium particles, PPD demonstrated its in vivo efficacy by inhibiting osteoclastogenesis and the production of inflammatory cytokines. nih.govresearchgate.net Histological analysis confirmed a reduction in the number of osteoclasts and the ratio of osteoclast surface to bone surface in animals treated with PPD. nih.gov

Table 1: Effect of 20(S)-Protopanaxadiol on Osteoclastogenesis Markers

| Marker | Effect of 20(S)-Protopanaxadiol | Signaling Pathway Implicated | Reference |

| Osteoclast Differentiation | Inhibition (dose-dependent) | MAPK, NF-κB | nih.govresearchgate.net |

| F-actin Ring Formation | Inhibition (dose-dependent) | MAPK, NF-κB | nih.govresearchgate.net |

| Bone Resorption Area | Inhibition (dose-dependent) | MAPK, NF-κB | nih.govresearchgate.net |

| TRAP-positive Cells | Reduction in number | NF-κB, STAT3 | mdpi.com |

| Inflammatory Cytokines | Decreased excretion | MAPK, NF-κB | nih.gov |

Regulation of Inflammasome Activation

This compound has been identified as a potent regulator of inflammasome activation, particularly the NLRP3 inflammasome. nih.govnih.govunl.edu Inflammasomes are multiprotein complexes that play a critical role in the innate immune response by activating inflammatory caspases and inducing the maturation and secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govunl.edumdpi.com

The activation of the NLRP3 inflammasome typically involves a two-step process: a priming signal, often provided by lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β, followed by an activation signal that triggers the assembly of the inflammasome complex. unl.edumdpi.com

Studies have shown that PPT can attenuate NLRP3 inflammasome activation, leading to a reduction in the secretion of IL-1β. nih.gov This inhibitory effect is achieved, at least in part, by reducing the oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), a crucial step in inflammasome assembly. nih.gov The anti-inflammatory properties of PPT have been demonstrated in both in vitro models using LPS-primed peritoneal macrophages and in vivo models of LPS-induced septic shock and monosodium urate (MSU)-induced peritonitis. nih.gov

The therapeutic potential of PPT's ability to inhibit the NLRP3 inflammasome extends to various inflammatory conditions. For instance, in the context of metabolic associated fatty liver disease (MAFLD), PPT has been shown to significantly inhibit NLRP3 inflammasome activation in multiple primary cells. nih.gov This action helps to suppress systemic inflammation, restore liver function, and attenuate liver inflammation and fibrosis. nih.gov

While research has heavily focused on the NLRP3 inflammasome, some evidence suggests that other ginsenosides may also modulate the absent in melanoma 2 (AIM2) inflammasome. researchgate.net However, the specific effects of this compound on the AIM2 inflammasome require further investigation.

Table 2: Effect of this compound on Inflammasome Activation

| Inflammasome Component/Process | Effect of this compound | Experimental Model | Reference |

| NLRP3 Inflammasome Activation | Attenuated | LPS-primed peritoneal macrophages, MAFLD models | nih.govnih.gov |

| ASC Oligomerization | Reduced | LPS-primed peritoneal macrophages | nih.gov |

| IL-1β Secretion | Attenuated | LPS-primed peritoneal macrophages, septic shock and peritonitis models | nih.gov |

| Systemic Inflammation | Suppressed | MAFLD mouse model | nih.gov |

| Liver Inflammation and Fibrosis | Attenuated | MAFLD mouse model | nih.gov |

Mechanisms of Action and Molecular Targets

Nuclear Receptor Modulation

(20S)-Protopanaxatriol has been identified as a functional ligand for several nuclear receptors, including the glucocorticoid receptor (GR) and the estrogen receptor (ER). medchemexpress.comnih.govselleckchem.com It also acts as an inhibitor of the Liver X Receptor α (LXRα). medchemexpress.comnih.gov

Glucocorticoid Receptor (GR) Agonism

This compound is recognized as a functional ligand for the glucocorticoid receptor. nih.govselleckchem.comselleck.co.jp Research indicates that ginsenosides (B1230088) belonging to the this compound family generally act as functional GR ligands. nih.gov The interaction of this compound with the GR is implicated in its ability to modulate endothelial cell functions. nih.govselleckchem.comselleck.co.jp Studies have explored its potential for selective glucocorticoid receptor modulation, aiming to harness the anti-inflammatory and immunosuppressive benefits of GR activation while minimizing adverse effects. mdpi.comdntb.gov.ua

Estrogen Receptor (ER) Ligand Activity

This compound also demonstrates activity as a ligand for the estrogen receptor, contributing to its pharmacological profile. medchemexpress.comnih.gov

Studies have shown that this compound can bind to and act as an agonist for the human estrogen receptor α (hERα). nih.govnih.gov In vitro and in silico analyses have confirmed this interaction. nih.govnih.gov Fluorescence polarization assays revealed that this compound binds to the hERα ligand-binding domain with moderate affinity. nih.govnih.gov Furthermore, in dual luciferase reporter assays using MCF-7 cells, this compound demonstrated its ability to activate hERα. nih.govnih.gov Molecular docking studies suggest that it adopts an agonist conformation within the hydrophobic ligand-binding pocket of the receptor. nih.govnih.gov Transcriptome profiling of MCF-7 cells treated with this compound showed similarities to that of 17β-estradiol, further supporting its ERα agonist activity. researchgate.net

This compound is a functional ligand for ERβ. selleckchem.comselleck.co.jp At a concentration of 1 µM, it has been shown to increase nitric oxide (NO) production through its interaction with ERβ in human umbilical vein endothelial cells (HUVECs). medchemexpress.comglpbio.com

LXRα Inhibition

This compound has been identified as an inhibitor of the liver X receptor α (LXRα). medchemexpress.comnih.govadooq.com It specifically inhibits the ligand-dependent transactivation of LXRα. nih.gov Research has shown that this compound hinders the LXRα-dependent transcription of genes involved in lipogenesis, such as sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase, and stearoyl-CoA desaturase 1. nih.gov This inhibition is, at least in part, due to the reduced recruitment of RNA polymerase II to the LXR response element (LXRE) of the SREBP-1c promoter. nih.govglpbio.com Consequently, this compound has been observed to significantly decrease LXRα-dependent triglyceride accumulation in primary mouse hepatocytes. nih.gov Interestingly, it does not appear to affect the transcription of ABCA1, another LXRα target gene. nih.govglpbio.com

Signal Transduction Pathway Modulation

This compound influences several key signal transduction pathways, contributing to its diverse biological effects.

One of the prominent pathways modulated by this compound is the PI3K/Akt signaling pathway . In the context of depression treatment, it has been shown to modulate this pathway. mdpi.comnih.gov Specifically, it can increase the expression of PI3K and the phosphorylation of both PI3K and Akt. mdpi.comnih.gov In contrast, in triple-negative breast cancer cells, this compound has been found to induce non-protective autophagy and apoptosis by inhibiting the Akt/mTOR signaling pathway. researchgate.net This suggests a context-dependent modulation of this critical pathway.

This compound also interacts with the MAPK signaling pathway . The metabolite ginsenoside Rh1, a derivative of this compound, has been shown to involve MAP kinases in the upregulation of phase II antioxidant enzyme gene expression. biomolther.org

Furthermore, this compound has been shown to ameliorate hepatic fibrosis by potentially involving FXR-mediated inflammatory signaling cascades . acs.org It acts as an FXR agonist, leading to the suppression of the P2X7r signaling pathway and a reduction in proinflammatory cytokines. acs.org

Recent studies have also highlighted its role in modulating the SIRT1/PGC-1α signaling pathway to alleviate mitochondrial dysfunction. nih.gov Additionally, multiomic analysis suggests that this compound can promote the binding of p53 to DNA, thereby regulating an antitumor network. nih.gov

PI3K-AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. frontiersin.orgfrontiersin.org this compound has been shown to modulate this pathway in a dichotomous manner, inducing inhibition in cancer cells while promoting activation in neuronal models.

In the context of oncology, particularly in triple-negative breast cancer (TNBC), this compound functions as an inhibitor of the Akt/mTOR signaling pathway. researchgate.net This inhibition is instrumental in its anti-tumor effects, leading to the induction of both non-protective autophagy and apoptosis in cancer cells. researchgate.net The mechanistic target of rapamycin (B549165) (mTOR), a key downstream component of this pathway, is a critical regulator of cell growth and proliferation. By inhibiting Akt and mTOR, this compound effectively curtails the proliferative signals that drive cancer progression. researchgate.net This inhibitory action has also been observed with the structurally related compound, 20(S)-Protopanaxadiol (PPD), in breast cancer and other cancer cell lines, suggesting a class effect for these ginsenoside metabolites in cancer therapy. nih.govresearchgate.netnih.gov

The regulatory effect of this compound on the PI3K/AKT pathway is highlighted by its influence on the phosphorylation status of key kinases. Phosphorylation is a critical step for the activation of both PI3K and AKT.

In stark contrast to its inhibitory role in cancer, research on a mouse model of depression demonstrated that this compound can increase the expression and phosphorylation of both PI3K and AKT in brain tissue. mdpi.com In this model, chronic unpredictable mild stress (CUMS) led to a significant decrease in the ratios of phosphorylated-PI3K (p-PI3K) to total PI3K and phosphorylated-AKT (p-AKT) to total AKT. mdpi.com Treatment with this compound reversed these changes, suggesting a neuroprotective or antidepressant-like effect mediated by the activation of this pathway. mdpi.com

Conversely, in cancer cells, the inhibition of the pathway corresponds to a decrease in the phosphorylation of Akt and the downstream effector mTOR. researchgate.net This dual regulatory capacity underscores the compound's ability to interact with the PI3K/AKT pathway in a manner that is dependent on the specific cellular environment and pathological state.

| Target Protein/Process | Effect of this compound | Experimental Model | Observed Outcome | Source |

|---|---|---|---|---|

| Akt/mTOR Signaling | Inhibition | Triple-Negative Breast Cancer Cells | Induction of autophagy and apoptosis | researchgate.net |

| PI3K and AKT Phosphorylation | Increase | Brain tissue of depressed mice | Reversal of stress-induced deficits | mdpi.com |

AMPK Pathway Activation

The AMP-activated protein kinase (AMPK) is a master sensor of cellular energy status. cas.cn Its activation under conditions of low ATP switches on catabolic pathways to generate energy while switching off anabolic, energy-consuming processes like protein synthesis, which is heavily regulated by mTOR. cas.cnplos.org

While direct studies on this compound are limited, highly specific research on the closely related metabolite 20(S)-Protopanaxadiol (PPD) has provided significant insight. PPD was identified as a small molecule activator of the AMPK heterotrimer α2β1γ1 through allosteric mechanisms. cas.cn This finding is significant as it points to a direct interaction with a specific AMPK complex, a mechanism that may be shared by this compound due to structural similarities. Furthermore, studies on 3T3-L1 adipocytes have shown that this compound enhances glucose uptake through the activation of the AMPK pathway. researchgate.net

A critical consequence of AMPK activation is the subsequent inhibition of the mTOR pathway. plos.org Activated AMPK can phosphorylate and activate the TSC2 tumor suppressor, which in turn inhibits mTORC1 signaling, a central hub for cell growth and proliferation. plos.org Research on the ginsenoside metabolite 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (GPD) demonstrates this cascade clearly, showing that GPD-induced AMPK activation leads to the time-dependent attenuation of mTOR phosphorylation. plos.org Given that this compound has been independently shown to both activate AMPK and inhibit mTOR signaling in different models, it is highly probable that it operates through this established AMPK-mTOR inhibitory axis. researchgate.netresearchgate.net

| Target Protein/Process | Effect | Compound | Experimental Model | Source |

|---|---|---|---|---|

| AMPK Pathway | Activation | This compound | 3T3-L1 Adipocytes | researchgate.net |

| AMPKα2β1γ1 Heterotrimer | Allosteric Activation | 20(S)-Protopanaxadiol (PPD) | In vitro HTRF assay | cas.cn |

| mTOR Phosphorylation | Attenuation | 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (GPD) | SK-MEL-28 Human Melanoma Cells | plos.org |

JNK Phosphorylation and c-Jun Activation

The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family and is typically activated in response to cellular stress. iiarjournals.org Once activated, JNK phosphorylates a variety of downstream targets, most notably the transcription factor c-Jun, a component of the activator protein-1 (AP-1) complex. plos.org The influence of this compound on this pathway appears to be highly specific to the cell type.

In studies involving immunoglobulin E-mediated mast cell activation, this compound was found to inhibit the activity of mitogen-activated protein kinases and the transcription factors nuclear factor-κB (NF-κB) and AP-1. nih.gov This action contributes to its anti-inflammatory and anti-allergic effects by reducing the release of inflammatory mediators. nih.gov

In contrast, research on related protopanaxadiol (B1677965) compounds in cancer models shows an opposite effect. Both 20(S)-Protopanaxadiol (PPD) and its glycoside derivative GPD have been shown to induce the phosphorylation of JNK. plos.orgiiarjournals.org This activation of JNK subsequently leads to the increased phosphorylation of its downstream substrate, c-Jun. plos.org In this context, the activation of the JNK/c-Jun pathway is linked to the induction of apoptosis and autophagic cell death in cancer cells. plos.org This suggests that the interaction of this class of compounds with the JNK pathway is complex and can lead to either pro-apoptotic or anti-inflammatory outcomes depending on the cellular context.

| Target Protein/Process | Effect | Compound | Experimental Model | Observed Outcome | Source |

|---|---|---|---|---|---|

| MAP Kinases (incl. JNK) / AP-1 | Inhibition | This compound | Activated Mast Cells | Reduced release of inflammatory mediators | nih.gov |

| JNK Phosphorylation | Induction | 20(S)-Protopanaxadiol (PPD) | U251-MG Glioblastoma Cells | Associated with cytotoxicity | iiarjournals.org |

| JNK and c-Jun Phosphorylation | Increase | 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (GPD) | SK-MEL-28 Human Melanoma Cells | Associated with apoptosis and autophagy | plos.org |

MAPK/ERK Signaling Pathway

This compound has been shown to exert its influence by modulating the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. Research indicates that PPT can inhibit this pathway, which is crucial for cell proliferation and survival. spandidos-publications.comnih.gov In studies on colon cancer cells, (20S)-Protopanaxadiol (PPD), a related compound, effectively attenuated the MAPK/ERK signaling pathway. researchgate.net This inhibition is significant as the MAPK/ERK pathway is often hyperactivated in various cancers, promoting uncontrolled cell growth.

Further investigations have revealed that the anticancer activity of PPD in colon cancer cells may be mediated through the suppression of the MAPK/ERK pathway, alongside other pathways like NF-κB and JNK. spandidos-publications.comnih.gov In lung cancer cells, PPD has been identified as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which subsequently disrupts EGFR/MAPK signaling. nih.gov This disruption leads to altered expression of downstream genes and proteins, including Ras, BRAF, Raf-1, MEK, and ERK, ultimately resulting in cell cycle arrest. nih.gov

Conversely, in human keratinocytes, a metabolite of ginsenoside Rb1, 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (20GPPD), was found to enhance the phosphorylation of ERK. spandidos-publications.com This suggests that the effect of protopanaxatriol (B1242838) compounds on the MAPK/ERK pathway can be cell-type specific. A derivative, 20(S)-25-OCH3-PPD, has been shown to activate the ERK/MAPK pathway to protect liver and kidney cells from endoplasmic reticulum (ER) stress-induced cell death. frontiersin.org

Table 1: Effects of this compound and Related Compounds on the MAPK/ERK Pathway

| Compound | Cell Type | Effect | Outcome | Reference(s) |

|---|---|---|---|---|

| (20S)-Protopanaxadiol (PPD) | Colon Cancer Cells (HCT116) | Inhibition | Attenuation of MAPK/ERK signaling | spandidos-publications.comnih.govresearchgate.net |

| (20S)-Protopanaxadiol (PPD) | Lung Cancer Cells (A549) | Inhibition of EGFR/MAPK signaling | Cell cycle arrest | nih.gov |

| 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol (20GPPD) | Human Keratinocytes (HaCaT) | Enhanced ERK phosphorylation | Increased hyaluronic acid production | spandidos-publications.com |

| 20(S)-25-OCH3-PPD | Liver and Kidney Cells (HepG2, HEK293T) | Activation | Protection from ER stress-induced cell death | frontiersin.org |

| (20S)-Protopanaxadiol (PPD) | Triple-Negative Breast Cancer Cells | Inhibition of EGFR-mediated MAPK pathway | Decreased tumor growth and metastasis | medchemexpress.cn |

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and immune responses, is another key target of this compound. Research has demonstrated that PPT can reduce the release of inflammatory mediators by inhibiting NF-κB activity in activated mast cells. nih.gov This anti-inflammatory effect is significant as chronic inflammation is linked to various diseases.

Table 2: Modulation of the NF-κB Signaling Pathway by this compound and Related Compounds

| Compound | Cell/Tissue Type | Effect | Outcome | Reference(s) |

|---|---|---|---|---|

| This compound (PPT) | Activated Mast Cells | Inhibition of NF-κB activity | Reduced release of inflammatory mediators | nih.gov |

| (20S)-Protopanaxadiol (PPD) | Colon Cancer Cells (HCT116) | Inhibition | Suppression of NF-κB signaling | spandidos-publications.comnih.gov |

| (20S)-Protopanaxadiol (PPD) | Murine Calvarial Bone | Inhibition | Suppression of inflammatory osteolysis | researchgate.netfrontiersin.orgnih.gov |

| This compound | Not specified | Inactivation of NF-κB | Inhibition of iNOS and COX-2 expression | scienceopen.com |

PERK-eIF2α-ATF4 Signaling Pathway

This compound and its related compounds have been found to induce apoptosis in various cell types through the activation of the PERK-eIF2α-ATF4 signaling pathway, a key branch of the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress.

Induction of Endoplasmic Reticulum Stress

Studies have shown that PPD induces significant morphological changes in the endoplasmic reticulum and cytoplasmic vacuolization in human hepatocarcinoma HepG2 cells, indicating the induction of ER stress. nih.gov This is associated with the upregulation of genes and proteins related to ER stress. nih.gov Similarly, Compound K, a metabolite of ginsenoside Rb1, has been shown to induce ER stress in human colon cancer cells. spandidos-publications.com The ER plays a crucial role in protein folding, and its dysfunction leads to the accumulation of unfolded or misfolded proteins, triggering the UPR. mdpi.com

Upregulation of CHOP Expression

A critical downstream effector of the PERK-eIF2α-ATF4 pathway is the C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor. Research has demonstrated that PPD treatment leads to the upregulation of CHOP expression. nih.gov The knockdown of CHOP using siRNA significantly suppressed PPD-induced apoptosis in HepG2 cells, highlighting the pivotal role of CHOP in this process. nih.gov In human umbilical vein endothelial cells (HUVECs), high concentrations of PPD were found to induce apoptosis by increasing the expression of CHOP through the PERK-eIF2α-ATF4 pathway. wiley.com Similarly, in acute myeloid leukemia (AML) cells, (20S)-PPD was shown to activate the PERK/ATF4/CHOP pathway, contributing to its anti-tumor effects. nih.govresearchgate.netresearchgate.net

Table 3: Involvement of the PERK-eIF2α-ATF4 Pathway in this compound-Mediated Effects

| Compound | Cell Type | Key Findings | Outcome | Reference(s) |

|---|---|---|---|---|

| (20S)-Protopanaxadiol (PPD) | Human Hepatocarcinoma (HepG2) | Induces ER stress, activates UPR (phosphorylation of PERK, eIF2α), upregulates CHOP | Apoptosis | nih.gov |

| (20S)-Protopanaxadiol (PPD) | Human Umbilical Vein Endothelial Cells (HUVECs) | Activates PERK-eIF2α pathway, increases ATF4 and CHOP expression | Apoptosis | wiley.com |